2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline
CAS No.: 1040681-70-6
Cat. No.: VC2643066
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040681-70-6 |
|---|---|
| Molecular Formula | C19H25NO |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | N-[2-(3-methylphenoxy)propyl]-2-propan-2-ylaniline |
| Standard InChI | InChI=1S/C19H25NO/c1-14(2)18-10-5-6-11-19(18)20-13-16(4)21-17-9-7-8-15(3)12-17/h5-12,14,16,20H,13H2,1-4H3 |
| Standard InChI Key | AZMSJNXOJGDQQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2C(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2C(C)C |
Introduction
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline is a complex organic compound with the molecular formula C19H25NO and a molecular weight of 283.41 g/mol . It belongs to the class of aniline derivatives and is characterized by the presence of an isopropyl group and a 3-methylphenoxy moiety. This compound is of interest in various fields, including organic synthesis, pharmacology, and medicinal chemistry.
Synthesis Methods
The synthesis of 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline typically involves a nucleophilic substitution reaction between 2-isopropylaniline and 3-methylphenoxypropyl bromide under basic conditions. The reaction is often carried out in organic solvents like dichloromethane or toluene, with bases such as potassium carbonate or sodium hydroxide facilitating the reaction.
Industrial Production
Industrial production involves scaling up these synthetic routes, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps, including distillation or recrystallization, are crucial for obtaining high-purity products.
Chemical Reactions and Applications
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline undergoes various chemical reactions:
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Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
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Reduction: Reduction reactions can be carried out using hydrogen gas with a palladium catalyst to yield reduced amine derivatives.
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Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Scientific Research Applications
This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. It is also investigated for its potential biological activities, including analgesic and anti-inflammatory properties.
Biological Activity
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline exhibits potential biological activities:
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Analgesic Effects: It may interact with opioid receptors or modulate neurotransmitter release, affecting pain-related pathways.
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Anti-inflammatory Activity: It could inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
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Antimicrobial Properties: Similar compounds have shown antimicrobial activity, suggesting this compound may also possess such properties.
Comparison with Similar Compounds
| Compound | Description |
|---|---|
| 2-Isopropyl-N-[2-(4-methylphenoxy)propyl]aniline | Similar structure but with a different position of the methyl group on the phenoxy ring. |
| 2-Isopropyl-N-[2-(3-ethylphenoxy)propyl]aniline | Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring. |
| 2-Isopropyl-N-[2-(3-methoxyphenoxy)propyl]aniline | Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring. |
These compounds share similar chemical properties but may exhibit different biological activities due to variations in their substituents.
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